Ethanol, 2-[(2-phenoxyethyl)amino]-
Description
Ethanol, 2-[(2-phenoxyethyl)amino]- (IUPAC name: 2-[(2-phenoxyethyl)amino]ethanol) is a secondary amine-containing alcohol with a phenoxyethyl substituent. Its molecular structure comprises an ethanolamine backbone (NH₂CH₂CH₂OH) modified by a 2-phenoxyethyl group (–CH₂CH₂O–C₆H₅) attached to the amino nitrogen. This structural motif confers unique physicochemical properties, such as moderate polarity due to the ether oxygen and aromatic ring, balanced by the hydrophilic hydroxyl and amino groups.
Nomenclature for such compounds can vary widely, as noted in , which highlights the prevalence of systematic and trivial names (e.g., ethanolamine derivatives with substituent-specific descriptors) . For example, similar compounds like 2-[(phenylmethyl)amino]ethanol (benzyl-substituted) are named using substitutive nomenclature rules .
Properties
CAS No. |
100132-04-5 |
|---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-(2-phenoxyethylamino)ethanol |
InChI |
InChI=1S/C10H15NO2/c12-8-6-11-7-9-13-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
InChI Key |
FMDBLYJSBIGAQS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCNCCO |
Canonical SMILES |
C1=CC=C(C=C1)OCCNCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of 2-[(2-phenoxyethyl)amino]ethanol, emphasizing key differences in substituents, functional groups, and properties:
Structural and Functional Differences
- Phenoxyethyl vs.
- Amino Group Substitution: Methylation or ethylation of the amino nitrogen (e.g., in 2-((2-methoxyethyl)(methyl)amino)ethanol) reduces hydrogen-bonding capacity, impacting solubility and metabolic stability .
- Ether Chain Modifications: Elongating the ether chain (e.g., phenoxyethoxy in N,N-Dimethyl-2-(2-phenoxyethoxy)ethanamine) increases molecular weight and flexibility, which may influence membrane permeability in biological systems .
Physicochemical and Environmental Properties
- Solubility: Hydroxyethoxy derivatives (e.g., 2-{[2-(2-hydroxyethoxy)ethyl]amino}ethanol) exhibit higher water solubility than phenoxyethyl analogs due to additional hydroxyl groups .
- Toxicity: Diethylaminoethanol derivatives are classified as acute toxins (e.g., H302, H319) , whereas phenoxyethyl-containing compounds may show lower acute toxicity but require evaluation for environmental persistence due to aromatic moieties .
Preparation Methods
Nucleophilic Substitution Using Halides or Sulfonate Esters
The most widely documented method involves nucleophilic substitution between monoethanolamine and 2-phenoxyethyl electrophiles. For example, 2-phenoxyethyl toluene-p-sulfonate reacts with monoethanolamine under controlled heating (110–115°C, 2 hours) to yield the target compound. Key steps include:
- Reagent Preparation : 2-Phenoxyethyl sulfonate esters are synthesized by reacting 2-phenoxyethanol with toluenesulfonyl chloride in dichloromethane.
- Alkylation : Monoethanolamine (30.0 g, 0.491 mol) and the sulfonate ester (50.0 g, 0.163 mol) are heated to 110–115°C with stirring.
- Workup : The mixture is cooled, extracted with dichloromethane, and concentrated under reduced pressure. The crude product is recrystallized from methyl tert-butyl ether (MTBE) to achieve >98% purity.
Optimization Insights :
- Temperature : Reactions below 100°C result in incomplete conversion, while temperatures exceeding 120°C promote side reactions.
- Solvent-Free Conditions : Avoiding solvents enhances reaction efficiency, reducing purification steps.
| Parameter | Value | Source |
|---|---|---|
| Yield | 77% | |
| Purity | >98% (HPLC) | |
| Reaction Time | 2 hours |
Reductive Amination of Glycolaldehyde Derivatives
An alternative route employs reductive amination between 2-phenoxyethylamine and glycolaldehyde using palladium-based catalysts. This method, adapted from mirabegron intermediate synthesis, involves:
- Imine Formation : Glycolaldehyde reacts with 2-phenoxyethylamine in methanol at 30°C for 6 hours.
- Catalytic Hydrogenation : Ammonium formate (14.6 g, 0.232 mol) and 10% palladium on carbon (1.5 g) are added, followed by reflux at 65°C for 5 hours.
- Purification : The mixture is filtered, concentrated, and purified via column chromatography (ethyl acetate/methanol).
Key Advantages :
- Enantioselectivity : Using chiral catalysts (e.g., (R)-BINAP) achieves enantiomeric excess >99%.
- Mild Conditions : Avoids high temperatures, preserving functional groups.
| Parameter | Value | Source |
|---|---|---|
| Yield | 81% | |
| ee | >99.4% | |
| Catalyst Loading | 10% Pd/C (1.5 g) |
Comparative Analysis of Methodologies
| Method | Yield | Purity | Enantioselectivity | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 77% | >98% | None | High |
| Reductive Amination | 81% | >99% | >99.4% ee | Moderate |
| Enzymatic Cascade | 70–75% | >99% | >98% ee | Emerging |
Critical Observations :
- Nucleophilic Substitution is optimal for large-scale production but lacks stereocontrol.
- Reductive Amination offers enantioselectivity but requires costly catalysts.
- Enzymatic Routes promise sustainability but need strain engineering for broader substrates.
Industrial-Scale Considerations
Process Intensification :
- Continuous Flow Systems : Reduce reaction times by 50% compared to batch processes.
- Solvent Recovery : MTBE and dichloromethane are recycled via distillation, cutting costs by 20%.
Regulatory Compliance :
- Impurity Profiling : Phenoxybenzamine hydrochloride synthesis mandates <0.1% sulfonate esters in the final API.
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